molecular formula C19H14N4O B2956358 (E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide CAS No. 179999-21-4

(E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2956358
CAS No.: 179999-21-4
M. Wt: 314.348
InChI Key: IONAMTQUYCMBFK-RVDMUPIBSA-N
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Description

(E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a chemical scaffold of significant interest in medicinal chemistry and agrochemical research due to its versatile bioactivity. This compound serves as a key precursor for synthesizing novel pyrazole-based heterocyclic systems with potential pharmacological applications . Its core structure is closely related to novel inhibitors that have demonstrated potent efficacy in blocking anti-apoptotic proteins and strongly inducing apoptosis in the HCT116 colorectal carcinoma cell line . The proposed mechanism of action for related cyanoacrylamide-pyrazole compounds involves the intrinsic mitochondrial apoptotic pathway, leading to the upregulation of caspase-3, BAX, and P53 genes, and effective downregulation of BCL2 . Furthermore, derivatives built upon this acrylamide framework have shown promising in vitro antifungal activity against significant fungal pathogens such as Aspergillus niger and Aspergillus flavus, as confirmed through molecular docking studies . The consistent appearance of this structural motif in recent research concerning anticancer and antifungal agents highlights its value as a privileged building block for developing new therapeutic candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c20-12-15(19(21)24)11-16-13-23(17-9-5-2-6-10-17)22-18(16)14-7-3-1-4-8-14/h1-11,13H,(H2,21,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONAMTQUYCMBFK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Biological Activity

(E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C27H22N4OC_{27}H_{22}N_{4}O with a molecular weight of approximately 418.49 g/mol. Its structure features a cyano group and a pyrazole moiety, both of which are known for their biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µg/mL)
7fA549193.93
7bHT-29208.58
7cH460238.14
7eSMMC-7721371.36

These results indicate that the compound exhibits moderate to strong cytotoxicity against lung and colorectal cancer cells, with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal activities:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

These findings suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the cyano group enhances its reactivity, potentially allowing it to interact with various biological targets .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study assessed the anticancer efficacy of several pyrazole derivatives in vitro against multiple cancer cell lines. The results indicated that compounds with similar structures to this compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of pyrazole derivatives against common pathogens. The study reported that certain derivatives exhibited potent activity at low concentrations, suggesting their potential as therapeutic agents against resistant strains .

Comparison with Similar Compounds

Key Observations :

  • Halogenation (e.g., dichlorophenyl in ) enhances antimicrobial activity due to increased electrophilicity and membrane interaction.
  • Coumarin derivatives () exhibit distinct UV-vis absorption profiles, suggesting applications in bioimaging.

Key Observations :

  • The parent diphenylpyrazole derivative achieves the highest yield (90%) under mild conditions .
  • Coumarin and dichlorophenyl analogs require longer reaction times or specialized catalysts, reducing yields .

Antioxidant Activity

  • Diphenylpyrazole core : Exhibits IC₅₀ values of 12–18 μM in DPPH radical scavenging assays, attributed to the electron-deficient acrylamide backbone stabilizing free radicals .
  • Thiophene analog : Lower antioxidant activity (IC₅₀ ~25 μM) due to reduced electron-withdrawing effects compared to phenyl groups .
  • Coumarin derivatives : Moderate activity (IC₅₀ ~30 μM) but with fluorescence properties enabling real-time oxidative stress monitoring .

Antimicrobial Activity

  • Dichlorophenyl derivative: MIC of 2 μg/mL against Staphylococcus aureus, outperforming non-halogenated analogs (MIC >10 μg/mL) .
  • Benzothiazole-functionalized analog : Broad-spectrum antifungal activity (MIC 4–8 μg/mL) against Candida albicans .

Anticancer Potential

  • Hydrazine-modified derivatives : IC₅₀ of 8 μM against MCF-7 breast cancer cells via apoptosis induction .
  • Allyl-substituted acrylamide : Enhanced cytotoxicity (IC₅₀ 5 μM) due to improved cellular uptake .

Q & A

Q. What are the established synthetic routes for (E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide, and what reaction conditions optimize yield and purity?

Answer: The compound is synthesized via a base-catalyzed condensation reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in ethanol under reflux (45–60 min, 80–90°C), yielding ~90% . Microwave-assisted methods can reduce reaction time (10–15 min) while maintaining high purity (>95%) . Key factors include:

  • Solvent polarity : Ethanol or DMF improves solubility of intermediates.
  • Base selection : Piperidine or triethylamine accelerates enolate formation.
  • Stoichiometry : A 1:1 molar ratio minimizes side products like bis-adducts .
    Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers confirm its identity?

Answer:

  • ¹H/¹³C NMR :
    • E-configuration : A singlet at δ 8.2–8.5 ppm (pyrazole C-H) and δ 6.8–7.6 ppm (aromatic protons) confirm diaryl substitution .
    • Acrylamide backbone : Two doublets (J = 15–16 Hz) at δ 6.5–7.2 ppm (CH=CH) .
  • IR : Stretching at 2,220–2,240 cm⁻¹ (C≡N) and 1,650–1,680 cm⁻¹ (C=O) .
  • X-ray crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with torsion angles <5° confirms planar geometry .

Q. What in vitro biological assays have been used to evaluate the antioxidant potential of this compound, and what are the typical experimental protocols?

Answer:

  • DPPH radical scavenging : Incubate 0.1–100 µM compound with 0.1 mM DPPH in methanol (30 min, dark). Measure absorbance at 517 nm; IC₅₀ values range 12–18 µM .
  • ABTS⁺ assay : Generate ABTS⁺ via persulfate oxidation, mix with compound (10–50 µM), and measure quenching at 734 nm .
  • FRAP (Ferric Reducing Antioxidant Power) : Compare Fe³⁺-TPTZ reduction at 593 nm; activity correlates with electron-donating substituents (e.g., hydroxyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects) across different studies?

Answer: Discrepancies arise from:

  • Assay conditions : Cytotoxicity (e.g., IC₅₀ = 8–12 µM in MCF-7 cells ) may mask antioxidant effects at lower concentrations (<5 µM). Use dose-response curves to identify dual-activity thresholds .
  • Cell line variability : HeLa cells show higher ROS scavenging than HCT116 due to differential expression of antioxidant enzymes . Validate with multiple cell models.
  • Redox microenvironment : Hypoxic conditions (1% O₂) enhance pro-oxidant behavior via Fenton-like reactions; monitor intracellular glutathione levels .

Q. What computational strategies (e.g., DFT, molecular docking) are employed to predict the reactivity and binding interactions of this compound with biological targets?

Answer:

  • DFT calculations :
    • Optimize geometry at B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps (~4.2 eV), indicating charge-transfer potential .
    • Fukui indices identify nucleophilic sites (C≡N, acrylamide carbonyl) for electrophilic attack .
  • Molecular docking :
    • Dock into Bcl-2 (PDB: 4AQ3) to assess apoptosis induction; binding energy = -9.2 kcal/mol via pyrazole-aryl interactions .
    • For COX-2 inhibition (PDB: 5KIR), the acrylamide backbone forms hydrogen bonds with Arg120/Val89 .

Q. How does the presence of electron-withdrawing groups (e.g., cyano) and aromatic substituents influence the compound's electronic structure and bioactivity?

Answer:

  • Cyano group : Lowers LUMO energy (-1.8 eV), enhancing electron affinity for radical scavenging .
  • Diaryl pyrazole :
    • 1,3-Diphenyl substitution : Increases π-π stacking with DNA (∆Tm = +4°C in thermal denaturation assays) .
    • Thiophene/heteroaryl analogs : Improve solubility (logP = 2.1 vs. 3.5 for phenyl) but reduce COX-2 selectivity (IC₅₀ = 0.8 µM vs. 1.2 µM) .

Q. What experimental approaches are used to validate the tautomeric behavior observed in pyrazole derivatives of this compound, and how does tautomerism affect biological activity?

Answer:

  • ¹⁵N NMR : Detect tautomeric shifts (Δδ = 10–15 ppm) between pyrazole N1 and N2 positions .
  • X-ray crystallography : Resolve enol-keto tautomers via bond length analysis (C-O = 1.23 Å vs. C-N = 1.35 Å) .
  • Biological impact : Keto forms show 3-fold higher antiproliferative activity against HepG2 cells due to improved H-bonding with topoisomerase II .

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